3-(4-Chlorophenyl)-4-piperidinone Hydrochloride
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Description
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride is a chemical compound with the empirical formula C11H14ClN . It is a halogenated heterocycle . The compound is related to pitolisant, a potent and selective competitive antagonist/inverse agonist of the histamine H3 receptor .
Synthesis Analysis
The synthesis of related compounds such as pitolisant involves multiple steps starting with piperidine and 1-bromo-3-chloropropane . The process is economically efficient and easily industrially scalable .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide insights into the shape and properties of the molecule within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using frontier molecular orbitals . This provides insights into the chemical reactivity and kinetic stability of the molecular compound .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy . These techniques provide insights into the conformation and orientation of the substituents in the compound .Safety And Hazards
Future Directions
Research into compounds with similar structures has the potential to yield new drug candidates . For example, histamine H3 and H4 receptor ligands are being explored for their therapeutic potential . The design and development of new materials involving these systems could provide valuable insights into the treatment of various conditions .
properties
IUPAC Name |
3-(4-chlorophenyl)piperidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14;/h1-4,10,13H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYZBQVIJBVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride |
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